molecular formula C15H14N4OS B6428699 N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide CAS No. 2034609-35-1

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide

Cat. No. B6428699
CAS RN: 2034609-35-1
M. Wt: 298.4 g/mol
InChI Key: KYRPOXMFRVONRA-UHFFFAOYSA-N
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Description

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide, also known as N-methyl-2-thiophene-2-carboxamide, is a novel synthetic compound that has been studied for its potential applications in a variety of scientific research fields. This compound is a member of the thiophene family, a group of heterocyclic aromatic compounds that contain a sulfur atom in their ring structure. N-methyl-2-thiophene-2-carboxamide is highly versatile and can be used in various applications, including organic synthesis, drug development, and materials science.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such as succinate dehydrogenase (sdh) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, both of which are vital for energy production in cells.

Mode of Action

It is suggested that the compound forms a strong hydrogen bond with the amino acid residues of its target enzyme . This interaction could potentially alter the enzyme’s activity, leading to changes in the biochemical processes it is involved in.

Advantages and Limitations for Lab Experiments

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}thiophene-2-carboxamidehiophene-2-carboxamide has several advantages for use in laboratory experiments. This compound is highly stable and can be synthesized in high yields. Additionally, this compound is soluble in common organic solvents, making it easy to handle and manipulate in the laboratory. However, this compound is not commercially available and must be synthesized in the laboratory.

Future Directions

The potential applications of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}thiophene-2-carboxamidehiophene-2-carboxamide are vast and varied. In the future, this compound could be used in the development of novel drugs for the treatment of cancer and other diseases. Additionally, this compound could be used in the development of organic materials for use in optoelectronic devices. Furthermore, this compound could be studied for its potential to inhibit the growth of certain bacteria and viruses. Finally, this compound could be studied for its potential anti-inflammatory and anti-cancer effects.

Synthesis Methods

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}thiophene-2-carboxamidehiophene-2-carboxamide can be synthesized using a variety of methods. The most common method involves the reaction of 1-methyl-1H-pyrazol-4-ylpyridine with 2-thiophenecarboxylic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product in high yields, typically greater than 90%.

Scientific Research Applications

N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}thiophene-2-carboxamidehiophene-2-carboxamide has been studied for its potential applications in various scientific research fields. In particular, this compound has been used in the development of organic materials for use in optoelectronic devices, such as light-emitting diodes (LEDs). Additionally, this compound has been studied for its potential use in the development of drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-19-10-12(9-18-19)13-7-11(4-5-16-13)8-17-15(20)14-3-2-6-21-14/h2-7,9-10H,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRPOXMFRVONRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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